3-Acetimidamidophenethyl oxazole-4-carboxylate
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Overview
Description
3-Acetimidamidophenethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetimidamidophenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method involves the use of arylacetylenes and α-amino acids in the presence of copper nitrate and iodine .
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed arylation and alkenylation of oxazoles are preferred methods due to their regio- and stereospecificity . The use of ionic liquids as solvents has also been explored to improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Acetimidamidophenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-4-carboxylates using oxidizing agents.
Reduction: Reduction of the oxazole ring to form corresponding oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Copper nitrate and iodine are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxazole-4-carboxylates.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antiviral agent against human cytomegalovirus.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Acetimidamidophenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral replication by targeting viral DNA polymerase . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar biological activities.
Oxazolines: Reduced forms of oxazoles with similar chemical properties.
Oxadiazoles: Five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom, known for their antimicrobial activities.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[3-(1-aminoethylideneamino)phenyl]ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-10(15)17-12-4-2-3-11(7-12)5-6-20-14(18)13-8-19-9-16-13/h2-4,7-9H,5-6H2,1H3,(H2,15,17) |
InChI Key |
VDEQKMHPYYMWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)CCOC(=O)C2=COC=N2)N |
Origin of Product |
United States |
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